Cas no 16681-45-1 (2-Propanol, 1-[(2-hydroxyethyl)methylamino]-)
2-Propanol, 1-[(2-hydroxyethyl)methylamino]- Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol, 1-[(2-hydroxyethyl)methylamino]-
- SCHEMBL7518550
- AKOS010184988
- 1-[(2-hydroxyethyl)(methyl)amino]propan-2-ol
- DTXSID50902868
- N-(2-hydroxyethyl)-N-methyl-1-amino-2-propanol
- propane, 2-hydroxy-1-(2-hydroxyethylmethylamino)-
- MFCD12772644
- N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine
- 1-((2-Hydroxyethyl)(methyl)amino)propan-2-ol
- NoName_3442
- 16681-45-1
- BT-0125
- 1-[2-hydroxyethyl(methyl)amino]propan-2-ol
- propane, 2-hydroxy-1-(2-hydroxyethyl-N-methyl)amino-
-
- Inchi: 1S/C6H15NO2/c1-6(9)5-7(2)3-4-8/h6,8-9H,3-5H2,1-2H3
- InChI Key: CRJALRGNJLMCAQ-UHFFFAOYSA-N
- SMILES: OC(C)CN(C)CCO
Computed Properties
- Exact Mass: 133.110278721g/mol
- Monoisotopic Mass: 133.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 68.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 43.7Ų
2-Propanol, 1-[(2-hydroxyethyl)methylamino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | AMTGC580-250mg |
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)methylamine |
16681-45-1 | 97% | 250mg |
$128 | 2025-02-18 | |
| AK Scientific | AMTGC580-1g |
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)methylamine |
16681-45-1 | 97% | 1g |
$334 | 2025-02-18 | |
| AK Scientific | AMTGC580-5g |
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)methylamine |
16681-45-1 | 97% | 5g |
$880 | 2025-02-18 | |
| abcr | AB562452-250mg |
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)methylamine; . |
16681-45-1 | 250mg |
€242.40 | 2025-04-20 | ||
| abcr | AB562452-1g |
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)methylamine; . |
16681-45-1 | 1g |
€561.70 | 2025-04-20 | ||
| abcr | AB562452-5g |
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)methylamine; . |
16681-45-1 | 5g |
€1408.00 | 2025-04-20 |
2-Propanol, 1-[(2-hydroxyethyl)methylamino]- Suppliers
2-Propanol, 1-[(2-hydroxyethyl)methylamino]- Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-Propanol, 1-[(2-hydroxyethyl)methylamino]-
Chemical Profile of 2-Propanol, 1-[(2-hydroxyethyl)methylamino]- (CAS No. 16681-45-1)
2-Propanol, 1-[(2-hydroxyethyl)methylamino]-, identified by its Chemical Abstracts Service (CAS) number 16681-45-1, is a significant compound in the field of pharmaceutical chemistry and biochemical research. This compound, also known as N-(2-hydroxyethyl)methylamine propanol, has garnered attention due to its unique structural properties and potential applications in drug development and biochemical synthesis.
The molecular structure of 2-Propanol, 1-[(2-hydroxyethyl)methylamino]- consists of a propanol backbone modified with a N-(2-hydroxyethyl)methylamino group. This configuration imparts distinctive chemical reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both hydroxyl and amine functional groups allows for diverse chemical modifications, enabling its use in the construction of complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in compounds with dual functional groups due to their potential to interact with multiple biological targets. 2-Propanol, 1-[(2-hydroxyethyl)methylamino]- fits this criterion well, as its bifunctional nature suggests applications in the development of drugs that require precise targeting and biodistribution. For instance, its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for designing ligands that can selectively bind to specific biomolecules.
One of the most promising areas of research involving CAS No. 16681-45-1 is in the field of enzyme inhibition. Studies have demonstrated that compounds with similar structural motifs can act as inhibitors or modulators of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The hydroxyl group provides a site for interaction with polar residues in enzymes, while the amine group can engage in salt bridge formation or coordinate with metal ions present in the active sites of enzymes.
Moreover, the compound’s solubility profile makes it suitable for formulation in both aqueous and organic solvents, broadening its applicability in drug delivery systems. Researchers are exploring its use as a solvent or co-solvent in drug formulations to enhance bioavailability and stability. This property is particularly valuable in the development of injectable drugs or topical formulations where solvent compatibility is critical.
The synthesis of 2-Propanol, 1-[(2-hydroxyethyl)methylamino]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advances in catalytic methods have enabled more efficient and environmentally friendly synthesis routes, aligning with the growing emphasis on green chemistry principles.
In academic research, CAS No. 16681-45-1 has been utilized as a building block for more complex molecules. For example, it serves as a precursor in the synthesis of chiral auxiliaries used in asymmetric catalysis. The ability to introduce stereocenters at specific positions within its structure allows chemists to design molecules with tailored biological activities. This has implications not only in drug discovery but also in materials science, where chiral compounds are used to create enantiomerically pure materials.
The compound’s role in medicinal chemistry extends beyond simple intermediates; it has been investigated for its potential as an active pharmaceutical ingredient (API) or adjuvant. Preliminary studies suggest that derivatives of 2-Propanol, 1-[(2-hydroxyethyl)methylamino]- may exhibit anti-inflammatory or immunomodulatory effects. These findings are particularly intriguing given the increasing interest in immunotherapy for treating chronic diseases such as autoimmune disorders and certain types of cancer.
From a biochemical perspective, understanding the interactions between CAS No. 16681-45-1 and biological targets requires sophisticated computational modeling techniques. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict how this compound might bind to proteins or nucleic acids. Such studies provide insights into its mechanism of action and help guide the design of next-generation analogs with improved efficacy and reduced side effects.
The industrial relevance of N-(2-hydroxyethyl)methylamine propanol is further underscored by its use in agrochemical formulations. Its chemical properties make it suitable for synthesizing surfactants or stabilizers that enhance the performance of pesticides and herbicides. By improving solubility and reducing degradation rates, this compound contributes to more effective crop protection strategies.
Regulatory considerations play a crucial role in the commercialization of any chemical product, including CAS No. 16681-45-1. Compliance with safety standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring its safe use in pharmaceutical applications. Manufacturers must conduct rigorous toxicological studies to assess potential health risks associated with exposure to this compound at various concentrations.
The environmental impact of producing and using 2-Propanol, 1-[(2-hydroxyethyl)methylamino]- is another important consideration. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry approaches, such as biocatalysis or photochemical methods, offer promising alternatives that align with global efforts to combat climate change and promote sustainable industrial practices.
In conclusion,CAS No. 16681-45-1 represents a versatile compound with significant potential across multiple sectors including pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse applications ranging from drug development to industrial formulations. As research continues to uncover new uses for this compound,N-(2-hydroxyethyl)methylamine propanol is poised to remain an important player in chemical innovation.
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